molecular formula C15H20N2O4S2 B2968749 2-(2,6-dioxopiperidin-1-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethanesulfonamide CAS No. 1210886-93-3

2-(2,6-dioxopiperidin-1-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethanesulfonamide

Cat. No.: B2968749
CAS No.: 1210886-93-3
M. Wt: 356.46
InChI Key: CERLJCVIZMANJK-UHFFFAOYSA-N
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Description

This compound features a unique structural framework combining a 2,6-dioxopiperidine moiety, an ethanesulfonamide linker, and a cyclopropylmethyl group substituted with a thiophen-2-yl ring. The 2,6-dioxopiperidine core is a hallmark of cereblon E3 ligase modulators, which are critical in targeted protein degradation therapies . The thiophene-cyclopropane motif enhances metabolic stability and bioavailability by reducing oxidative metabolism, a strategy observed in analogous pharmaceuticals like montelukast .

Properties

IUPAC Name

2-(2,6-dioxopiperidin-1-yl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S2/c18-13-4-1-5-14(19)17(13)8-10-23(20,21)16-11-15(6-7-15)12-3-2-9-22-12/h2-3,9,16H,1,4-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERLJCVIZMANJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)CCS(=O)(=O)NCC2(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core piperidin-1-yl group. This can be achieved through cyclization reactions involving appropriate precursors. The thiophen-2-yl cyclopropyl group is often introduced via cyclopropanation reactions, while the ethanesulfonamide moiety can be attached through sulfonamide formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical synthesis, ensuring the use of efficient and cost-effective methods. This might include optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms could also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfur atom in the ethanesulfonamide group can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The compound can be reduced to form derivatives with different functional groups.

  • Substitution: : The piperidin-1-yl group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles like amines, alcohols, or halides can be used in substitution reactions, often in the presence of a base.

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Derivatives with reduced sulfur or nitrogen groups.

  • Substitution: : Substituted piperidines with various functional groups.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : It could be explored for its therapeutic potential, possibly as an anti-inflammatory or antimicrobial agent.

  • Industry: : It might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The exact mechanism of action of this compound would depend on its specific application. For example, if used as an inhibitor, it might bind to a specific enzyme or receptor, blocking its activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Design

The table below highlights key structural differences and similarities between the target compound and related molecules:

Compound Name Core Structure Key Substituents Molecular Formula (if available) Application/Activity
Target Compound 2,6-Dioxopiperidine Ethanesulfonamide, thiophen-2-yl-cyclopropylmethyl Not explicitly provided Potential cereblon modulator (inferred)
Narlaprevir () Azabicyclo[3.1.0]hexane Cyclohexyl-sulfonyl, tert-butylsulfonylmethyl C₃₆H₆₃N₅O₇S HCV protease inhibitor
Montelukast Derivatives () Quinoline-carboxylic acid Cyclopropane-carboxymethyl, sulfanyl-methyl C₃₅H₃₆ClN₂O₆S Leukotriene receptor antagonist
Tasimelteon () Dihydrobenzofuran-cyclopropane Propanamide linker C₁₅H₁₉NO₂ Melatonin receptor agonist
USP Impurity a () Thiophen-2-yl-propanol Methylamino group Not provided Pharmaceutical impurity

Key Observations :

  • Thiophene-Cyclopropane Motif: The target compound shares the thiophen-2-yl-cyclopropylmethyl group with USP impurities (e.g., a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol) , which are structurally simplified analogs. This motif is less common in approved drugs but is increasingly explored for metabolic stability.
  • Sulfonamide vs.
  • Dioxopiperidine Core : This moiety differentiates the compound from tasimelteon (propanamide) and narlaprevir (azabicyclohexane), suggesting a mechanism involving protein degradation rather than direct receptor modulation .

Biological Activity

The compound 2-(2,6-dioxopiperidin-1-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethanesulfonamide is a synthetic derivative that has garnered interest due to its potential biological activities, particularly in the context of inflammation and cytokine modulation. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : 2-(2,6-dioxopiperidin-1-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethanesulfonamide
  • Molecular Formula : C18H26N4O5S
  • Molecular Weight : 402.55 g/mol

Structural Representation

PropertyValue
IUPAC Name2-(2,6-dioxopiperidin-1-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethanesulfonamide
Molecular FormulaC18H26N4O5S
Molecular Weight402.55 g/mol

Anti-inflammatory Properties

Research indicates that compounds structurally related to 2-(2,6-dioxopiperidin-1-yl) derivatives exhibit significant anti-inflammatory effects. For instance, it has been shown to reduce levels of tumor necrosis factor-alpha (TNFα), a key cytokine involved in systemic inflammation. This activity suggests potential therapeutic applications in treating inflammatory diseases.

Case Study: TNFα Inhibition

A study reported in patent literature highlighted that derivatives of the 2,6-dioxopiperidine structure effectively inhibit TNFα production in mammalian models. This inhibition can mitigate conditions associated with excessive inflammatory responses, such as septic shock and autoimmune diseases .

Cytokine Modulation

Additional studies have demonstrated that this compound can modulate other cytokines involved in inflammatory pathways. The ability to influence cytokine levels positions it as a candidate for further research into its use as an anti-inflammatory agent.

Safety and Toxicity

Despite its biological activity, the compound exhibits notable toxicity profiles. It is classified under various hazard categories due to acute toxicity risks when ingested or contacted with skin. The GHS classification indicates:

Hazard ClassClassification Level
Acute ToxicityCategory 3 (Toxic if swallowed)
Skin IrritationCategory 2 (Causes skin irritation)
Eye IrritationCategory 2 (Causes serious eye irritation)
Reproductive ToxicityCategory 2 (Suspected of damaging fertility or the unborn child)

These safety considerations are crucial for any potential therapeutic applications and highlight the need for careful handling and further toxicological studies.

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